molecular formula C21H25BrN4O2S B11588866 N-(4-bromophenyl)-2-{(2Z)-4-oxo-2-[(2Z)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide

N-(4-bromophenyl)-2-{(2Z)-4-oxo-2-[(2Z)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide

Cat. No.: B11588866
M. Wt: 477.4 g/mol
InChI Key: SUTNLVFOKIDYPE-XYGWBWBKSA-N
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Description

N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is a complex organic compound that features a bromophenyl group, a thiazolidinone ring, and a bicyclic heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromophenylamine, thiazolidinone derivatives, and bicyclic ketones. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques such as HPLC and NMR spectroscopy would be essential for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE may be investigated for its potential as a bioactive compound. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique properties could enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects could result from binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE include other thiazolidinone derivatives, bromophenyl compounds, and bicyclic ketones. Examples include:

  • 4-Bromophenylthiazolidinone
  • 1,7,7-Trimethylbicyclo[2.2.1]heptanone derivatives
  • Hydrazone-linked thiazolidinones

Uniqueness

What sets N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H25BrN4O2S

Molecular Weight

477.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(2Z)-4-oxo-2-[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C21H25BrN4O2S/c1-20(2)12-8-9-21(20,3)16(10-12)25-26-19-24-18(28)15(29-19)11-17(27)23-14-6-4-13(22)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,23,27)(H,24,26,28)/b25-16-

InChI Key

SUTNLVFOKIDYPE-XYGWBWBKSA-N

Isomeric SMILES

CC1(C2CCC1(/C(=N\N=C/3\NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)Br)/C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NN=C3NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)Br)C2)C)C

Origin of Product

United States

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